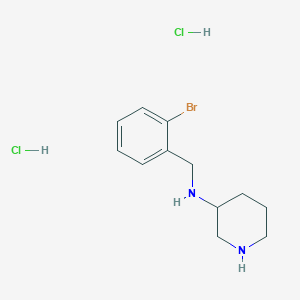

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H17BrN2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-bromobenzyl chloride.

N-Alkylation: The piperidine undergoes N-alkylation with 2-bromobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form (S)-N-(2-Bromobenzyl)piperidine.

Amine Formation: The resulting (S)-N-(2-Bromobenzyl)piperidine is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield (S)-N-(2-Bromobenzyl)piperidin-3-amine.

Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromobenzyl group undergoes SNAr reactions with nucleophiles under basic or catalytic conditions. This reactivity is critical for modifying the aryl moiety:

Example Reaction :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+MorpholineBase(S)-N-(2-Morpholinobenzyl)piperidin-3-amine

-

Conditions : K2CO3, DMF, 80°C.

-

Applications : Used to introduce heterocyclic or amine groups for enhanced biological activity .

Reductive Amination

The primary amine group participates in reductive amination with aldehydes/ketones to form secondary amines:

Example Reaction :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+BenzaldehydeNaBH(OAc)3(S)-N-(2-Bromobenzyl)-N-benzylpiperidin-3-amine

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| Benzaldehyde | NaBH(OAc)3, 1,2-DCE, 24h | 75% | |

| 4-Fluorobenzaldehyde | Same as above | 68% |

This method is pivotal for synthesizing analogs with tailored receptor-binding profiles .

Protection/Deprotection Strategies

The amine group is protected using Boc (tert-butyloxycarbonyl) groups to prevent undesired side reactions during synthesis:

Protection :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+Boc2ODMAP(S)-N-(2-Bromobenzyl)-N-Boc-piperidin-3-amine

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig:

Buchwald-Hartwig Amination :

(S)-N-(2-Bromobenzyl)piperidin-3-amine+AnilinePd Catalyst(S)-N-(2-(Phenylamino)benzyl)piperidin-3-amine

| Catalyst System | Base | Yield | Source |

|---|---|---|---|

| Pd(dba)2/Xantphos | NaOtBu | 82% | |

| Pd(OAc)2/BrettPhos | Cs2CO3 | 78% |

These reactions expand structural diversity for pharmacological studies .

Salt Metathesis

The dihydrochloride form undergoes ion exchange to generate alternative salts:

(S)-N-(2-Bromobenzyl)piperidin-3-amine\cdotp2HCl+K2SO4→(S)-N-(2-Bromobenzyl)piperidin-3-amine\cdotpSO42−

-

Applications : Adjust solubility for formulation in drug development.

Cyclization Reactions

The piperidine ring participates in cyclization to form fused or spirocyclic systems:

Example : Intramolecular Heck reaction to form tetrahydroisoquinoline derivatives .

Functional Group Transformations

科学研究应用

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as analgesics, antipsychotics, and antidepressants.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with neurotransmitter systems, potentially affecting signal transduction and cellular responses.

相似化合物的比较

Similar Compounds

- (S)-N-(2-Chlorobenzyl)piperidin-3-amine dihydrochloride

- (S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride

- (S)-N-(2-Methylbenzyl)piperidin-3-amine dihydrochloride

Uniqueness

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and development.

生物活性

(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a bromobenzyl group, which is essential for its biological activity. The synthesis typically involves the reaction of 2-bromobenzylamine with piperidin-3-amine under controlled conditions to yield the dihydrochloride salt form, enhancing its solubility and bioavailability.

Antioxidant Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antioxidant activity. For instance, a comparative analysis revealed that certain piperidine derivatives demonstrated high activity levels (71–82%) against oxidative stress markers, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study evaluating various piperidine derivatives found that modifications to the piperidine structure enhanced antibacterial and antifungal activities. The presence of the bromobenzyl group is believed to contribute to increased membrane permeability in microbial cells, facilitating greater efficacy against pathogens .

Janus Kinase Inhibition

One of the notable mechanisms through which this compound exerts its effects is through the inhibition of Janus Kinase (JAK) pathways. JAK inhibitors are crucial in treating autoimmune diseases and inflammatory conditions. The compound's structural characteristics allow it to effectively bind to the JAK enzyme, thereby modulating immune responses .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective toxicity towards cancerous cells while exhibiting minimal effects on non-cancerous cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

A series of case studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies on FaDu hypopharyngeal tumor cells showed that the compound induced significant apoptosis compared to standard treatments like bleomycin .

- Antimicrobial Efficacy : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values significantly lower than those of traditional antibiotics, indicating strong antibacterial properties .

- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced pro-inflammatory cytokine levels in models of rheumatoid arthritis, showcasing its potential as an anti-inflammatory agent .

Data Tables

属性

分子式 |

C12H19BrCl2N2 |

|---|---|

分子量 |

342.10 g/mol |

IUPAC 名称 |

N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H |

InChI 键 |

WJUFNJYETGCLLJ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。